3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile
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Overview
Description
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by the presence of a benzonitrile group attached to a pyridazine ring, which is further substituted with an amino group.
Scientific Research Applications
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile typically involves the reaction of 3-cyanobenzyl chloride with 6-amino-3-pyridazinecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The amino group and the pyridazine ring are likely involved in binding interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or blocking of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar biological activities.
Pyridazinone: Contains a keto group and exhibits a broader range of pharmacological activities.
Benzonitrile: Lacks the pyridazine ring but shares the nitrile functional group .
Uniqueness
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is unique due to the combination of the benzonitrile and pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific desired characteristics .
Properties
IUPAC Name |
3-[(6-aminopyridazin-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-10-3-1-2-9(6-10)7-11-4-5-12(14)16-15-11/h1-6H,7H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPJXJTVICMEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647532 |
Source
|
Record name | 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874338-92-8 |
Source
|
Record name | 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874338-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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